trans-3-Trifluoromethyl-cyclohexylamine HCl
CAS No.:
Cat. No.: VC13783289
Molecular Formula: C7H13ClF3N
Molecular Weight: 203.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13ClF3N |
|---|---|
| Molecular Weight | 203.63 g/mol |
| IUPAC Name | (1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-2-1-3-6(11)4-5;/h5-6H,1-4,11H2;1H/t5-,6-;/m0./s1 |
| Standard InChI Key | RCSIEAABDZVSPX-GEMLJDPKSA-N |
| Isomeric SMILES | C1C[C@@H](C[C@H](C1)N)C(F)(F)F.Cl |
| SMILES | C1CC(CC(C1)N)C(F)(F)F.Cl |
| Canonical SMILES | C1CC(CC(C1)N)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemistry
The molecular formula of trans-3-trifluoromethyl-cyclohexylamine hydrochloride is C₇H₁₂F₃N·HCl, with a molecular weight of 219.63 g/mol . The trans designation indicates that the amine (-NH₂) and trifluoromethyl (-CF₃) groups occupy opposite positions on the cyclohexane ring (Figure 1). This stereochemistry is critical for its interaction with biological targets, as demonstrated in receptor-binding studies .
Table 1: Key Identifiers of trans-3-Trifluoromethyl-cyclohexylamine HCl
Synthesis and Manufacturing
Industrial Synthesis Routes
The compound is typically synthesized via resolution of racemic mixtures or asymmetric catalysis. A patented method involves the Grignard reaction of halo-benzotrifluoride isomers with magnesium, followed by ketene addition and hydroxylamine-mediated oximation to achieve high enantiomeric purity . For example, reacting a meta-rich halo-benzotrifluoride isomer with Mg in tetrahydrofuran (THF) yields a Grignard intermediate, which is subsequently treated with ketene in hexane to form the acetophenone precursor . Hydroxylamine hydrochloride then converts the ketone to the oxime, which is purified via crystallization in cyclopentane .
Challenges in Stereochemical Control
Achieving trans selectivity requires precise control over reaction conditions. The use of transition metal-ligand complexes (e.g., copper(I) iodide with bipyridine ligands) during ketene addition minimizes cis isomer formation, achieving a trans:cis ratio of >20:1 . Despite these advances, scalability remains limited by the air sensitivity of intermediates and the need for inert atmospheres .
Physicochemical Properties
Stability and Solubility
The compound is a hygroscopic liquid at room temperature but stabilizes as a crystalline solid when stored under inert gas at <15°C . It exhibits moderate solubility in polar aprotic solvents like dichloromethane (DCM) and ethyl acetate but is insoluble in water .
Table 2: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Boiling Point | 198–202°C (decomposes) | GC-MS |
| Density | 1.24 g/cm³ | Pycnometry |
| LogP (Partition Coefficient) | 2.1 ± 0.3 | HPLC |
Applications in Drug Discovery
Role in Agrochemicals
trans-3-Trifluoromethyl-cyclohexylamine HCl serves as a key intermediate in synthesizing trifluoxystrobin, a broad-spectrum fungicide . Its trifluoromethyl group enhances lipid solubility, enabling penetration into fungal cell membranes.
Pharmaceutical Relevance
In medicinal chemistry, the compound’s rigid cyclohexane scaffold is exploited to design protease inhibitors. For instance, derivatives have shown sub-micromolar activity against HIV-1 protease due to hydrophobic interactions with the enzyme’s active site .
| Supplier | Price (250 mg) | Lead Time | Purity |
|---|---|---|---|
| Fluorochem CN | $427 | 12 days | >98% |
| eNovation Chemicals LLC | $328 | 20 days | >98% |
Recent Advances and Future Directions
Recent patents highlight innovations in enantioselective synthesis, such as enzymatic resolution using immobilized lipases . Future research may explore its utility in PET radiotracers, leveraging the fluorine-18 isotope for imaging applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume